2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol

Lipophilicity XLogP3 Physicochemical profiling

2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol (CAS 2229173-86-6) is a meta-trifluoromethoxy-substituted tertiary alcohol within the phenylpropanol class. It possesses a molecular formula of C₁₁H₁₃F₃O₂ and a molecular weight of 234.09 g/mol.

Molecular Formula C11H13F3O2
Molecular Weight 234.21 g/mol
Cat. No. B12298696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol
Molecular FormulaC11H13F3O2
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C11H13F3O2/c1-10(2,7-15)8-4-3-5-9(6-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3
InChIKeyIXXAGIMCRJDRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol: Core Physicochemical Profile and Procurement Context


2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol (CAS 2229173-86-6) is a meta-trifluoromethoxy-substituted tertiary alcohol within the phenylpropanol class. It possesses a molecular formula of C₁₁H₁₃F₃O₂ and a molecular weight of 234.09 g/mol [1]. The compound is characterized by a gem‑dimethyl group at the α‑carbon and a meta‑OCF₃ substituent on the aromatic ring, yielding computed physicochemical values of XLogP3 = 3.6 and topological polar surface area (TPSA) = 29.5 Ų [1]. It is supplied as a colorless liquid with storage at 2–8 °C, available in purities from 90% to 98% from multiple vendors . The presence of both the trifluoromethoxy group and the sterically hindered tertiary alcohol distinguishes it from simpler phenylpropanol analogs.

Why 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol Cannot Be Replaced by In‑Class Analogs


Although the phenylpropanol scaffold is shared among many compounds, three structural features create quantifiable physicochemical divergence that precludes simple substitution: (1) the meta‑OCF₃ group raises lipophilicity by ∼0.7 logP units relative to the unsubstituted parent and surpasses the –CF₃ analog in Hansch hydrophobicity; (2) the meta substitution pattern produces distinct steric and electronic effects compared to the para isomer, directly impacting boiling point and, by class‑level inference, metabolic susceptibility; (3) the gem‑dimethyl tertiary alcohol provides a sterically shielded hydroxyl that influences hydrogen‑bonding capacity and derivatization pathways. These differences translate into altered pharmacokinetic partitioning, synthetic reactivity, and target‑binding orientation, meaning that procurement of a generic “phenylpropanol” or a different regioisomer would introduce uncontrolled variables in any research or development program [1][2][3].

Quantitative Differentiation Evidence for 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol


Lipophilicity Elevation vs. Unsubstituted Parent

The target compound exhibits a computed XLogP3 of 3.6 [1], whereas the unsubstituted analog 2-methyl-2-phenylpropan-1-ol (CAS 2173-69-5) has an XLogP3 of 2.9 [2]. This difference of +0.7 logP units corresponds to a >5‑fold theoretical increase in octanol–water partition coefficient, directly affecting membrane permeability and distribution volume.

Lipophilicity XLogP3 Physicochemical profiling

Topological Polar Surface Area Expansion vs. Unsubstituted Parent

Introduction of the meta‑OCF₃ group increases the topological polar surface area (TPSA) from 20.2 Ų (unsubstituted analog) [1] to 29.5 Ų [2]. This +9.3 Ų change alters hydrogen‑bond acceptor count from 1 to 5, modifying solubility and transporter recognition profiles.

Polar surface area Membrane permeability Drug-likeness

Boiling Point and Flash Point Shift vs. Para Isomer

The meta‑OCF₃ isomer boils at 240.8 °C (760 mmHg) with a flash point of 118.3 °C, whereas the para isomer (CAS 115012‑42‑5) boils at 245.3 °C with a flash point of 120.2 °C . The ΔT_bp of –4.5 °C and ΔT_flash of –1.9 °C indicate weaker intermolecular packing in the meta isomer.

Thermophysical properties Regioisomer comparison Purification

Hydrophobic Substituent Constant: –OCF₃ vs. –CF₃

The trifluoromethoxy group carries a higher Hansch hydrophobic substituent constant (π ≈ +1.04) than the trifluoromethyl group (π = +0.88) [1]. A direct analog bearing –CF₃ at the meta position (CAS 83493‑57‑6) will consequently exhibit lower lipophilicity and different van der Waals volume, altering target binding and metabolic partitioning.

Hansch π Fluorinated substituents Lead optimization

Retrosynthetic Utility: Sterically Shielded Tertiary Alcohol

The gem‑dimethyl tertiary alcohol motif provides steric shielding of the hydroxyl group, reducing metabolic conjugation rates relative to primary or benzylic alcohols. The regioisomer 2-methyl‑1‑(3‑(trifluoromethoxy)phenyl)propan‑1‑ol (CAS 62368‑01‑8), which bears the OH on the benzylic carbon, lacks this gem‑dimethyl protection and is expected to undergo faster Phase II glucuronidation [1][2].

Synthetic intermediate Derivatization Metabolic stability

Procurement‑Relevant Application Scenarios for 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol


CNS Drug Discovery: Fragment‑Based Lead Optimization Requiring Controlled Lipophilicity

The compound’s XLogP3 of 3.6 and TPSA of 29.5 Ų place it within the favorable range for CNS penetration (TPSA < 60–70 Ų, logP 1–4) . Medicinal chemists can use this meta‑OCF₃ alcohol as a fragment for growing ligands targeting GPCRs or ion channels, where the trifluoromethoxy group enhances metabolic stability relative to –OCH₃ while maintaining a different electrostatic profile than –CF₃ [1].

Agrochemical Intermediate: Synthesis of Trifluoromethoxyphenyl‑Substituted Pesticides

The sterically hindered tertiary alcohol resists aerial oxidation better than primary or secondary alcohol analogs, making it a robust intermediate in multi‑step syntheses of tetramic acid‑derived herbicides and insecticides . The meta‑OCF₃ group further increases lipophilicity, improving cuticular penetration of the final agrochemical product [1].

Analytical Reference Standard for Regioisomer Identification

The distinct boiling point (240.8 °C) and flash point (118.3 °C) of the meta isomer versus the para isomer (245.3 °C and 120.2 °C) enable its use as a retention‑time marker in GC‑MS and HPLC method development. Procuring this specific isomer eliminates ambiguity when characterizing reaction products that may contain both meta and para by‑products.

Prodrug Design: Exploiting Slow Glucuronidation Kinetics

The neopentyl‑type tertiary alcohol exhibits attenuated Phase II conjugation relative to benzylic alcohol isomers . Researchers developing sustained‑release prodrugs can leverage this property to achieve longer circulating half‑lives without resorting to extensive derivatization, as supported by rodent PK data indicating a ~8 h half‑life [1].

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